molecular formula C13H21BrO2Si B8571385 1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene

1-Bromo-4-(tert-butyldimethylsilyloxy)-3-methoxybenzene

Cat. No. B8571385
M. Wt: 317.29 g/mol
InChI Key: QMCJWKWEGJPWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312241B2

Procedure details

To a solution of 4-bromo-2-methoxyphenol (2.87 g, 14.13 mmol) in DMF (20 ml) was added ethyldiisopropylamine (6.15 ml, 35.32 mmol). The clear solution was stirred for 5 min. followed by addition of tert-butylchlorodimethylsilane (2.56 g, 16.95 mmol). The crude was purified via flash column chromatography (100% in hexane) to give (4-bromo-2-methoxy-phenoxy)-tert-butyl-dimethyl-silane as a clear oil (4.45 g, 99%): 1HNMR (CDCl3) δ 6.95 (s, wide, 1H, Ar), 6.92 (d, J=2 Hz, 1H, Ar), 6.71 (d, J=7 Hz, 1H, Ar), 3.79 (s, 3H, OCH3), 0.98 (s, 9H, 3CH3), 0.13 (s, 6H, 2CH3). The product was carried over to the next step.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH3:10])[CH:3]=1.C(N(C(C)C)C(C)C)C.[C:20]([Si:24](Cl)([CH3:26])[CH3:25])([CH3:23])([CH3:22])[CH3:21]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][Si:24]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:26])[CH3:25])=[C:4]([O:9][CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OC
Name
Quantity
6.15 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
The clear solution was stirred for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified via flash column chromatography (100% in hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC(=C(O[Si](C)(C)C(C)(C)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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